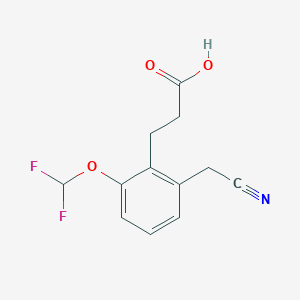
2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a carboxyethyl group, a difluoromethoxy group, and a phenylacetonitrile moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-(difluoromethoxy)benzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions, such as carboxylation, to introduce the carboxyethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The difluoromethoxy group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Carboxyethyl)-5-(difluoromethoxy)phenylacetonitrile
- 2-(2-Carboxyethyl)-4-(difluoromethoxy)phenylacetonitrile
- 2-(2-Carboxyethyl)-6-(difluoromethoxy)phenylacetonitrile
Uniqueness
2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetonitrile is unique due to the specific positioning of the carboxyethyl and difluoromethoxy groups on the phenyl ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H11F2NO3 |
|---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
3-[2-(cyanomethyl)-6-(difluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C12H11F2NO3/c13-12(14)18-10-3-1-2-8(6-7-15)9(10)4-5-11(16)17/h1-3,12H,4-6H2,(H,16,17) |
InChI Key |
BARGESDXIHBSMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)CCC(=O)O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


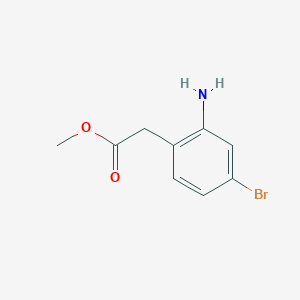
![o7-Tert-butylo1-methylexo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B14037646.png)
![Methyl 1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14037651.png)

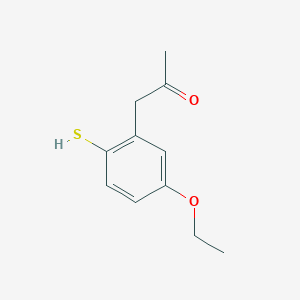
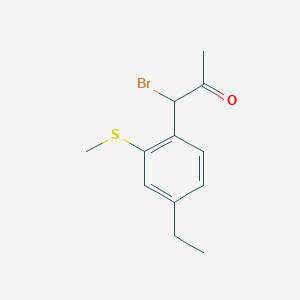
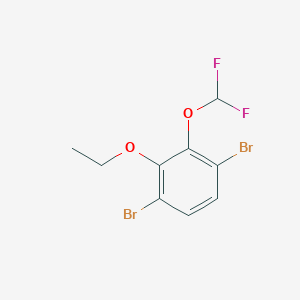
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hydroxy-3-methyloxolan-2-yl]purin-6-yl]benzamide](/img/structure/B14037697.png)
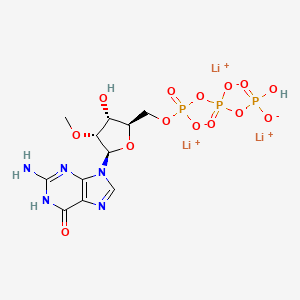

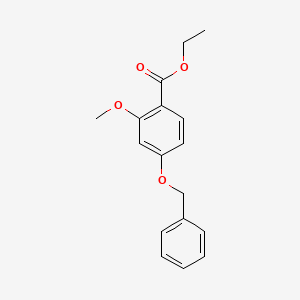
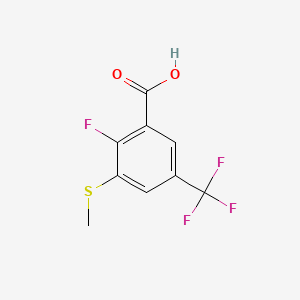
![(Hexahydrofuro[2,3-b]furan-3-yl)methanamine](/img/structure/B14037717.png)

